molecular formula C20H22N2O5 B5414404 methyl 2-morpholin-4-yl-5-[(phenoxyacetyl)amino]benzoate

methyl 2-morpholin-4-yl-5-[(phenoxyacetyl)amino]benzoate

Cat. No. B5414404
M. Wt: 370.4 g/mol
InChI Key: GYTMHOVNGLJLCF-UHFFFAOYSA-N
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Description

“Methyl 2-morpholin-4-yl-5-[(phenoxyacetyl)amino]benzoate” is a chemical compound with the molecular formula C13H17N3O4 . It is also known by other names such as “Methyl 2-[(4-morpholinylcarbamoyl)amino]benzoate” and "Benzoic acid, 2-[[ (4-morpholinylamino)carbonyl]amino]-, methyl ester" .


Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .


Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 426.96°C and a melting point of 178.48°C . The Log Octanol-Water Partition Coefficient (Log Kow) is estimated to be 1.42 .

properties

IUPAC Name

methyl 2-morpholin-4-yl-5-[(2-phenoxyacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-20(24)17-13-15(7-8-18(17)22-9-11-26-12-10-22)21-19(23)14-27-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTMHOVNGLJLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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